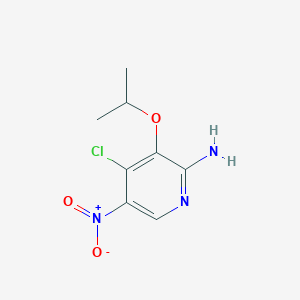

4-Chloro-3-isopropoxy-5-nitropyridin-2-amine

Description

4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is a pyridine derivative featuring substituents at positions 2 (amine), 3 (isopropoxy), 4 (chloro), and 5 (nitro).

Properties

Molecular Formula |

C8H10ClN3O3 |

|---|---|

Molecular Weight |

231.63 g/mol |

IUPAC Name |

4-chloro-5-nitro-3-propan-2-yloxypyridin-2-amine |

InChI |

InChI=1S/C8H10ClN3O3/c1-4(2)15-7-6(9)5(12(13)14)3-11-8(7)10/h3-4H,1-2H3,(H2,10,11) |

InChI Key |

WJGJQAFZNCTARY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=CN=C1N)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by chlorination and isopropoxylation. One common method includes the following steps:

Nitration: The starting material, 3-isopropoxypyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

Isopropoxylation: Finally, the compound undergoes isopropoxylation using isopropyl alcohol in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isopropoxy-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of nitro-oxides.

Reduction: Formation of 4-Chloro-3-isopropoxy-5-aminopyridin-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 4-chloro-3-isopropoxy-5-nitropyridin-2-amine, exhibit significant antimicrobial properties. For instance, studies have shown that certain nitropyridine derivatives can effectively inhibit the growth of Mycobacterium tuberculosis. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions enhance their efficacy against various pathogens .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 2.44 μM |

| Other derivatives | Moraxella catarrhalis | 1.5 μM |

Anti-inflammatory Properties

In addition to antimicrobial effects, compounds similar to this compound have been evaluated for anti-inflammatory activity. For example, certain analogs were tested in RAW 264.7 macrophages and demonstrated a capacity to inhibit nitric oxide production, indicating potential use in treating inflammatory diseases .

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as herbicides or fungicides. Pyridine derivatives are known to possess herbicidal properties, and the introduction of halogen groups can enhance these effects. Research into the synthesis of chlorinated pyridine compounds has shown that they can act as effective plant growth regulators or pesticides .

| Application | Effectiveness |

|---|---|

| Herbicide | Effective against broadleaf weeds |

| Fungicide | Inhibits fungal growth |

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules used in pharmaceuticals and agrochemicals. The compound can be utilized in reactions such as nucleophilic substitutions and coupling reactions to form diverse functionalized products .

| Synthesis Route | Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Complex amine derivatives | >90 |

| Coupling reactions | Advanced pyridine derivatives | >85 |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on a series of nitro-substituted pyridines, including this compound, revealed promising results against resistant strains of bacteria. The investigation highlighted the importance of the nitro group in enhancing antimicrobial activity. -

Inflammation Model Testing

In vivo testing on animal models demonstrated that compounds derived from this compound successfully reduced markers of inflammation, suggesting potential therapeutic applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropoxy-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and isopropoxy groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

6-Chloro-3-nitro-N-isopropylpyridin-2-amine (CAS 31872-63-6)

- Structure : Chloro (position 6), nitro (position 3), isopropylamine (position 2) .

- Key Differences : The chloro and nitro groups are transposed compared to the target compound. This alters electronic distribution, as nitro at position 3 (meta to amine) reduces resonance stabilization compared to nitro at position 5 (para to chloro).

- Biological Relevance : Derivatives of this compound exhibit anticancer activity, suggesting substituent positioning affects target binding .

4-Chloro-5-nitropyridin-2-amine (CAS 24484-96-6)

- Structure : Lacks the isopropoxy group at position 3.

5-Chloro-4-iodo-N-isopropylpyridin-2-amine (CAS 869886-87-3)

- Structure : Iodo (position 4), chloro (position 5).

- Comparison: Replacement of nitro with iodo increases molecular weight (296.54 g/mol vs. ~242 g/mol for the target compound) and alters reactivity. Iodo groups participate in halogen bonding, which nitro cannot, influencing protein interactions .

Physicochemical Properties

Notes:

- The isopropoxy group in the target compound increases logP compared to non-ether analogs, enhancing lipophilicity but reducing aqueous solubility.

- Nitro groups contribute to electron deficiency, affecting reactivity in nucleophilic aromatic substitution.

Comparison with Pyrimidine Analogs

- Example: 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5) .

- Structural Differences : Pyrimidine ring (two nitrogens) vs. pyridine (one nitrogen).

Biological Activity

4-Chloro-3-isopropoxy-5-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClN3O2, and it features a pyridine ring substituted with a chlorine atom, an isopropoxy group, and a nitro group. These substituents are critical in determining the compound's biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Interactions : The compound has been shown to disrupt protein-protein interactions, particularly involving the c-Myc-Max complex, which plays a crucial role in cell proliferation and cancer progression .

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often undergo reduction in microbial cells to produce reactive intermediates that damage DNA and other cellular components .

- Anti-inflammatory Effects : Compounds with nitro groups can modulate inflammatory pathways by interacting with signaling proteins, thus exhibiting anti-inflammatory properties .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), this compound showed dose-dependent cytotoxicity, indicating potential as an anticancer agent.

- Antiviral Activity : A structure-activity relationship (SAR) study indicated that derivatives similar to this compound exhibited antiviral activity against Hepatitis C Virus (HCV), suggesting it may serve as a lead compound for further antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.